![molecular formula C9H16N2O3 B11900289 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes an oxadiazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis disrupts the transport of essential molecules, thereby inhibiting bacterial growth . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar structural framework.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H16N2O3/c1-8(13)9(5-3-2-4-6-9)14-7(12)10-11-8/h11,13H,2-6H2,1H3,(H,10,12) |
InChI Key |
NTBYOQTXKNZUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)NN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


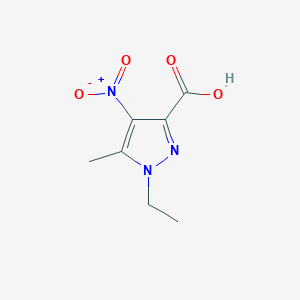
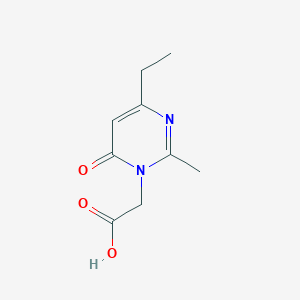

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)
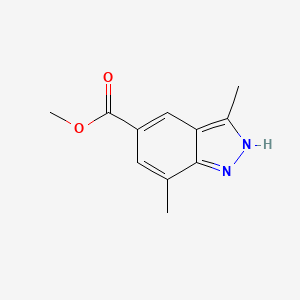
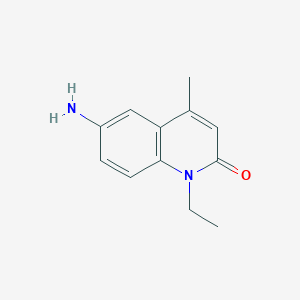
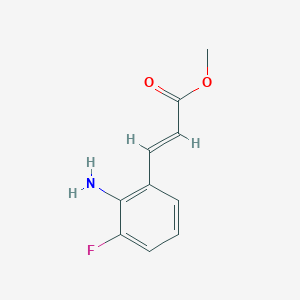
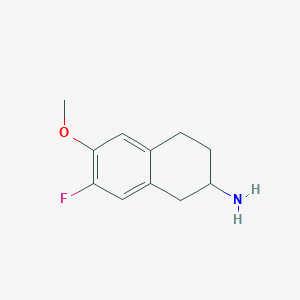
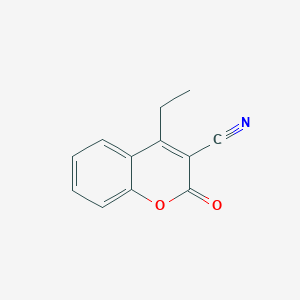
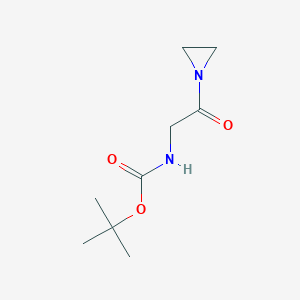
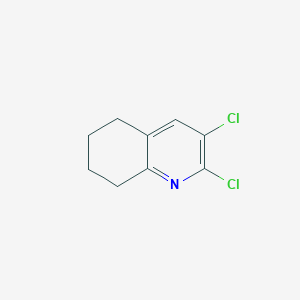
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
